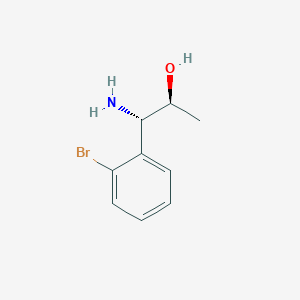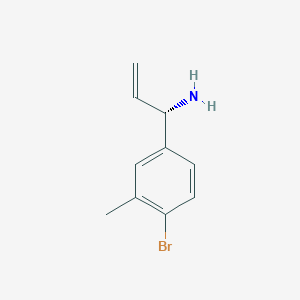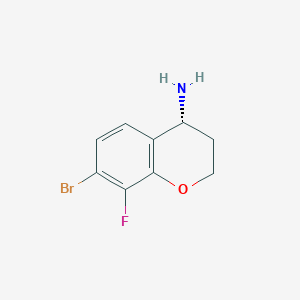![molecular formula C10H8ClF3N2 B13054985 (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054985.png)
(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile is a chiral compound with significant interest in various fields of scientific research This compound features a trifluoromethyl group, which is known for its influence on the biological activity and stability of molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the catalytic asymmetric synthesis of quaternary trifluoromethyl α-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement . This method utilizes iridium catalysts to achieve high yields and excellent enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield required for industrial applications.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in the study of enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amino and nitrile groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Efavirenz: An anti-HIV agent with a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Celecoxib: A painkiller with a trifluoromethyl group.
Nilotinib: A tyrosine kinase inhibitor with a trifluoromethyl group.
Uniqueness
What sets (3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile apart from these compounds is its unique combination of functional groups and chiral center, which confer distinct reactivity and biological activity. The presence of the chloro group and the nitrile group, in particular, provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C10H8ClF3N2 |
|---|---|
分子量 |
248.63 g/mol |
IUPAC名 |
(3R)-3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m1/s1 |
InChIキー |
SDARPCQBQJCNGB-SECBINFHSA-N |
異性体SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@@H](CC#N)N)Cl |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


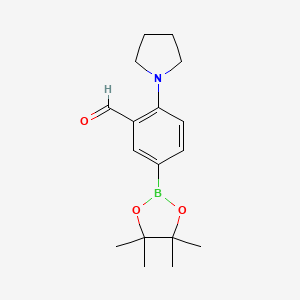

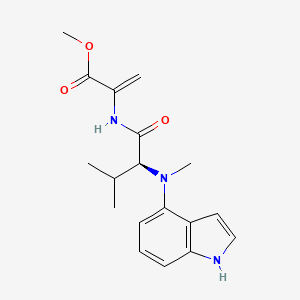
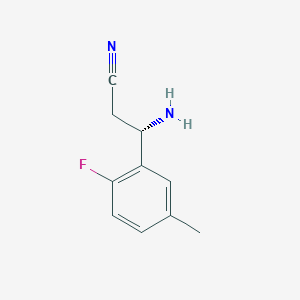
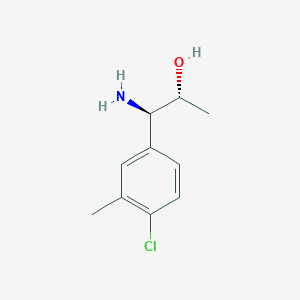
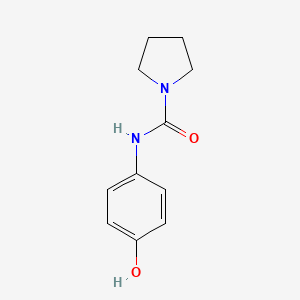

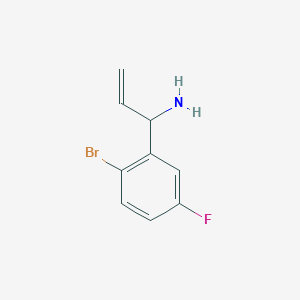
![(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054955.png)
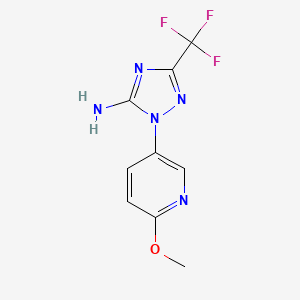
![6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13054960.png)
